molecular formula C10H9FO2 B2731901 4-Cyclopropyl-3-fluorobenzoic acid CAS No. 1247451-23-5

4-Cyclopropyl-3-fluorobenzoic acid

Cat. No.: B2731901
CAS No.: 1247451-23-5
M. Wt: 180.178
InChI Key: XEHFMFDBQWLSLF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the fourth position and a fluorine atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-fluorobenzoic acid typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable precursor, such as a styrene derivative, with a cyclopropylcarbene intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-3-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-4-fluorobenzoic acid: Similar structure but with different substitution positions.

    4-Fluorobenzoic acid: Lacks the cyclopropyl group.

    Cyclopropylbenzoic acid: Lacks the fluorine atom.

Uniqueness

4-Cyclopropyl-3-fluorobenzoic acid is unique due to the presence of both the cyclopropyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

4-cyclopropyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHFMFDBQWLSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247451-23-5
Record name 4-cyclopropyl-3-fluorobenzoic acid
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